molecular formula C25H18N2O6S2 B11681167 2-methoxy-4-{(E)-[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate

2-methoxy-4-{(E)-[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate

Cat. No.: B11681167
M. Wt: 506.6 g/mol
InChI Key: VMVCJRDBZDEHKE-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHOXY-4-{[(5E)-3-(4-NITROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and a methoxyphenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{[(5E)-3-(4-NITROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with a carbonyl compound under acidic conditions to form the thiazolidinone ring.

    Introduction of the Nitro Group: The nitrophenyl group is introduced through a nitration reaction, where a benzene ring is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Methoxyphenyl Group Addition: The methoxyphenyl group is added via a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the compound with 3-methylbenzoic acid using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-METHOXY-4-{[(5E)-3-(4-NITROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.

    Biological Studies: The compound is used to investigate the mechanisms of enzyme inhibition and protein binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The biological activity of this compound is primarily due to its ability to interact with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidinone ring can form covalent bonds with nucleophilic sites on proteins or enzymes. This dual functionality allows the compound to inhibit enzyme activity or disrupt protein-protein interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups but different core structures.

    Methoxyphenyl Esters: Compounds with methoxyphenyl groups esterified with different acids.

Uniqueness

2-METHOXY-4-{[(5E)-3-(4-NITROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE is unique due to its combination of a thiazolidinone ring, a nitrophenyl group, and a methoxyphenyl ester. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H18N2O6S2

Molecular Weight

506.6 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[3-(4-nitrophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C25H18N2O6S2/c1-15-4-3-5-17(12-15)24(29)33-20-11-6-16(13-21(20)32-2)14-22-23(28)26(25(34)35-22)18-7-9-19(10-8-18)27(30)31/h3-14H,1-2H3/b22-14+

InChI Key

VMVCJRDBZDEHKE-HYARGMPZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)[N+](=O)[O-])OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.